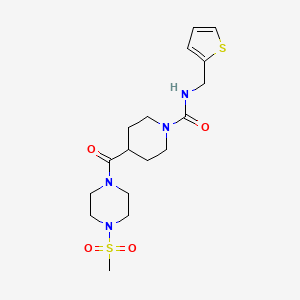

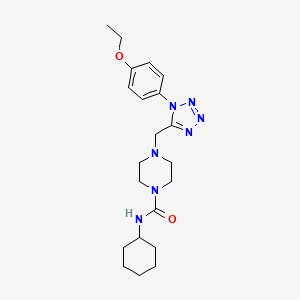

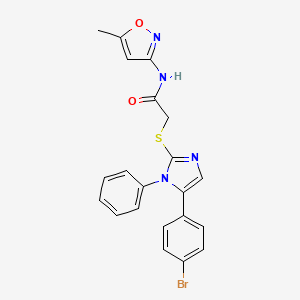

4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H26N4O4S2 and its molecular weight is 414.54. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antimicrobial Applications

Research on compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide has shown promising antiviral and antimicrobial properties. For instance, urea and thiourea derivatives of piperazine, synthesized with the intention of exploring their biological activity, demonstrated significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various pathogens. Notably, compounds with 4-nitrophenyl and 3-bromophenyl substitutions exhibited prominent antiviral activities, while also displaying strong antimicrobial effects, suggesting their potential as leads for further drug development in this area (Reddy et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The modification of piperazine and related scaffolds has been explored for enzyme inhibition, with some compounds showing favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. Among these, several novel carboxamide compounds containing piperazine and arylsulfonyl moieties were identified to possess high enzyme inhibitory activity, particularly against the KARI enzyme, which is key in the biosynthetic pathway of branched-chain amino acids in plants. This suggests their utility as potential leads for the development of new herbicides or fungicides, as well as tools for studying plant biology (Wang et al., 2016).

Receptor Modulation and Pharmaceutical Potential

Compounds structurally related to 4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide have been evaluated for their potential as receptor modulators. For example, benzamide derivatives acting as selective serotonin 4 receptor agonists have been synthesized, exhibiting the capability to accelerate gastric emptying and increase the frequency of defecation, indicating potential applications in gastrointestinal motility disorders. The specific modulation of serotonin receptors with reduced side effects associated with 5-HT3- and dopamine D2 receptor-binding affinity suggests these compounds as promising candidates for prokinetic agents (Sonda et al., 2004).

Eigenschaften

IUPAC Name |

4-(4-methylsulfonylpiperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4S2/c1-27(24,25)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)17(23)18-13-15-3-2-12-26-15/h2-3,12,14H,4-11,13H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGKHAMZWQXRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(methylsulfonyl)piperazine-1-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)

![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)

![Methyl 3-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2611005.png)

![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)